molecular formula C21H36O4Si B12109262 propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate

propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate

Cat. No.: B12109262
M. Wt: 380.6 g/mol
InChI Key: SECORWWIPDMVOT-CSKARUKUSA-N
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Description

Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate is a complex organic compound that features a cyclopentenone ring, a heptenoate chain, and a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate typically involves multiple steps:

    Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a Diels-Alder reaction, followed by oxidation.

    Introduction of the Heptenoate Chain: The heptenoate chain can be introduced via a Wittig reaction, which forms the (E)-alkene.

    Attachment of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group is often introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenone ring.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted under specific conditions, such as treatment with fluoride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Tetrabutylammonium fluoride is often used to remove the tert-butyl(dimethyl)silyl group.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: The removal of the tert-butyl(dimethyl)silyl group yields a free hydroxyl group.

Scientific Research Applications

Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate involves its interaction with specific molecular targets. The cyclopentenone ring can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl(dimethyl)silyl-protected alcohols: These compounds share the tert-butyl(dimethyl)silyl group but differ in the rest of the structure.

    Cyclopentenone derivatives: Compounds with similar cyclopentenone rings but different substituents.

    Heptenoate esters: Compounds with similar heptenoate chains but different functional groups.

Uniqueness

Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the tert-butyl(dimethyl)silyl group provides stability and protection, while the cyclopentenone ring and heptenoate chain offer sites for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C21H36O4Si

Molecular Weight

380.6 g/mol

IUPAC Name

propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate

InChI

InChI=1S/C21H36O4Si/c1-16(2)24-20(23)13-11-9-8-10-12-17-14-18(15-19(17)22)25-26(6,7)21(3,4)5/h8,10,14,16,18H,9,11-13,15H2,1-7H3/b10-8+

InChI Key

SECORWWIPDMVOT-CSKARUKUSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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